molecular formula C11H12ClNO3 B6362908 N-alpha-Actetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH) CAS No. 197087-50-6

N-alpha-Actetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH)

Cat. No. B6362908
CAS RN: 197087-50-6
M. Wt: 241.67 g/mol
InChI Key: HASYVZNBHCVMEA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Acetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH) is an amino acid derivative that has recently become of great interest to scientists and researchers due to its potential applications in a variety of fields. This compound has been found to possess unique properties that make it an attractive candidate for research and development in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Ac-D-Phe(3-Cl)-OH has been studied for its potential applications in a variety of scientific fields. For example, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. In addition, Ac-D-Phe(3-Cl)-OH has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.

Mechanism of Action

The exact mechanism of action of Ac-D-Phe(3-Cl)-OH is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to bind to certain receptors in the brain, suggesting that it may act as a neurotransmitter.
Biochemical and Physiological Effects
Ac-D-Phe(3-Cl)-OH has been shown to have a variety of biochemical and physiological effects. For example, it has been found to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to reduce inflammation, reduce oxidative stress, and act as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using Ac-D-Phe(3-Cl)-OH in lab experiments include its ability to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates, as well as its potential to act as a neurotransmitter. Additionally, Ac-D-Phe(3-Cl)-OH has been found to reduce inflammation, reduce oxidative stress, and act as an antioxidant. However, there are some limitations to using Ac-D-Phe(3-Cl)-OH in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not yet known whether it is safe for long-term use in humans.

Future Directions

The potential applications of Ac-D-Phe(3-Cl)-OH are vast, and there are a number of future directions that can be explored. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its potential to act as a neurotransmitter. Additionally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Finally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to reduce inflammation, reduce oxidative stress, and act as an antioxidant.

Synthesis Methods

Ac-D-Phe(3-Cl)-OH can be synthesized by a two-step process. The first step involves the reaction of benzyl chloride with D-phenylalanine in the presence of an acid catalyst. This reaction produces an intermediate product, N-alpha-acetyl-3-chloro-D-phenylalanine. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to produce Ac-D-Phe(3-Cl)-OH.

properties

IUPAC Name

(2R)-2-acetamido-3-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYVZNBHCVMEA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.